![molecular formula C11H13ClO2 B1412682 [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol CAS No. 2166665-11-6](/img/structure/B1412682.png)
[1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol
Overview
Description
[1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol: is an organic compound with the molecular formula C11H13ClO2 It is characterized by the presence of a cyclopropyl group attached to a methanol moiety, with a 4-chloro-phenoxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol typically involves the reaction of 4-chlorophenol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form cyclopropylmethanol derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives. Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for these reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaN3 in DMF, KSCN in acetone.
Major Products:
- Oxidation: Corresponding aldehydes or carboxylic acids.
- Reduction: Cyclopropylmethanol derivatives.
- Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1. Antiviral Activity
Research indicates that compounds similar to [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol may exhibit antiviral properties. For instance, derivatives of cyclopropyl-containing compounds have been investigated for their ability to inhibit viral replication, particularly in the context of HIV and other viral pathogens. The unique structural features of cyclopropyl groups contribute to the modulation of biological activity, making them valuable in drug design .
2. Synthesis of Bioactive Molecules
The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its phenoxy and cyclopropyl moieties can be utilized to create derivatives that target specific biological pathways. For example, modifications to the phenoxy group can enhance the selectivity and potency of synthesized compounds, making them suitable candidates for further pharmacological evaluation .
Case Studies
Case Study 1: Antiviral Compound Development
In a study exploring the antiviral potential of phenolic compounds, researchers synthesized analogs of this compound. These analogs were tested for their efficacy against Pseudomonas aeruginosa, demonstrating significant inhibition of quorum sensing-regulated phenotypes. This suggests that phenolic derivatives can serve as leads in developing new antiviral agents .
Case Study 2: Structure-Activity Relationship Studies
Another investigation focused on the structure-activity relationships (SAR) of cyclopropyl-containing compounds revealed that variations in substituents on the phenoxy group substantially influenced biological activity. This study highlighted the importance of optimizing chemical structures to enhance therapeutic efficacy while minimizing side effects .
Comparative Data Table
The following table summarizes key findings from various studies on this compound and its derivatives:
Study | Focus Area | Findings | Potential Applications |
---|---|---|---|
Study 1 | Antiviral Activity | Inhibition of viral replication | Development of antiviral drugs |
Study 2 | Structure-Activity Relationship | Influence of substituents on activity | Optimization in drug design |
Study 3 | Synthesis Pathways | Versatile building block for bioactive compounds | Creation of new therapeutic agents |
Mechanism of Action
The mechanism of action of [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
- [1-(4-Bromo-phenoxymethyl)-cyclopropyl]-methanol
- [1-(4-Methyl-phenoxymethyl)-cyclopropyl]-methanol
- [1-(4-Nitro-phenoxymethyl)-cyclopropyl]-methanol
Comparison: Compared to its analogs, [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol is unique due to the presence of the chloro substituent, which can influence its reactivity and interactions with other molecules. The chloro group can participate in various chemical reactions, making this compound versatile for different applications. Additionally, the cyclopropyl group imparts rigidity to the molecule, affecting its overall conformation and properties.
Biological Activity
[1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group and a chloro-substituted phenoxy moiety, which may influence its interaction with biological targets. The chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators of signaling pathways.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. The compound has shown effectiveness against various bacterial strains, potentially through disrupting cell wall synthesis or interfering with metabolic pathways.
Anticancer Properties
The compound's structural features may confer anticancer activity. Similar compounds have been documented to inhibit cell proliferation by targeting cyclin-dependent kinases (CDKs), leading to cell cycle arrest. For instance, studies on related phenoxyalkyl derivatives have demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) through similar mechanisms .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity of this compound on various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Inhibition of CDK activity |
HCT-116 | 12 | Induction of apoptosis |
HepG2 | 20 | Disruption of mitochondrial function |
These findings indicate that the compound may induce apoptosis in cancer cells, an essential mechanism for anticancer therapies.
Animal Studies
In vivo studies are essential for understanding the pharmacokinetics and toxicity profiles of this compound. Preliminary results suggest that at therapeutic doses, the compound exhibits minimal toxicity, while higher doses could lead to adverse effects such as hepatotoxicity .
Metabolic Pathways
The metabolism of this compound involves cytochrome P450 enzymes, which are crucial for drug metabolism. This pathway can influence the compound's efficacy and safety profile, as variations in metabolism can lead to different pharmacological outcomes .
Properties
IUPAC Name |
[1-[(4-chlorophenoxy)methyl]cyclopropyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c12-9-1-3-10(4-2-9)14-8-11(7-13)5-6-11/h1-4,13H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTAJIUWPVRANS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)COC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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